

phylogenetic analysis of the tachykinin peptide family

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comprehensive Phylogenetic and Functional Comparison of the Tachykinin Peptide Family

For researchers, scientists, and drug development professionals, understanding the evolutionary relationships and functional diversity of the tachykinin peptide family is crucial for the targeted design of novel therapeutics. This guide provides an objective comparison of tachykinin peptides, supported by experimental data, detailed protocols, and visual representations of their signaling pathways and evolutionary history.

Introduction to the Tachykinin Family

The tachykinins are a family of neuropeptides characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂, where X is an aromatic or aliphatic residue.^[1] First identified by their ability to induce rapid contractions in gut tissue, these peptides are widely distributed throughout the central and peripheral nervous systems of vertebrates and invertebrates.^{[1][2]} They are involved in a diverse array of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and behavior.^{[3][4]}

In mammals, tachykinins are encoded by three genes: Tac1, Tac3, and Tac4.^[3] Alternative splicing of the transcripts from these genes gives rise to several distinct peptides.^[1] The biological effects of tachykinins are mediated by three G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.^[4] While each receptor has a preferential endogenous ligand, there is a degree of cross-reactivity, allowing for a complex and nuanced signaling network.^{[1][5]}

Comparative Analysis of Human Tachykinins

The following table summarizes the primary human tachykinin peptides, their precursor genes, and their amino acid sequences. This information is fundamental for understanding the diversity of the tachykinin family and for designing experiments to investigate their function.

Peptide	Precursor Gene	Amino Acid Sequence
Substance P (SP)	Tac1	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH ₂
Neurokinin A (NKA)	Tac1	His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH ₂
Neuropeptide K (NPK)	Tac1	Asp-Ala-Asp-Ser-Ser-Ile-Glu-Lys-Gln-Val-Ala-Leu-Leu-Lys-Ala-Leu-Tyr-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH ₂
Neuropeptide γ (NPγ)	Tac1	Asp-Ala-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH ₂
Neurokinin B (NKB)	Tac3	Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH ₂
Hemokinin-1 (HK-1)	Tac4	Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH ₂
Endokinin A (EKA)	Tac4	Gly-Asn-Ser-Lys-Gln-Val-Ser-Leu-Leu-Ala-Pro-Ala-Pro-Gln-Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH ₂
Endokinin B (EKB)	Tac4	Gly-Asn-Ser-Lys-Gln-Val-Ser-Leu-Leu-Ala-Pro-Ala-Pro-Gln-Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH ₂

Receptor Binding Affinities

The following table provides a summary of the relative binding affinities of the primary tachykinin peptides for the three tachykinin receptors. The preferential, but not exclusive, binding of each peptide to its primary receptor is a key feature of the tachykinin system.

Peptide	NK1 Receptor Affinity	NK2 Receptor Affinity	NK3 Receptor Affinity
Substance P (SP)	High	Low	Low
Neurokinin A (NKA)	Moderate	High	Moderate
Neurokinin B (NKB)	Low	Moderate	High

Note: This table represents the general consensus on relative affinities. For precise quantitative data (e.g., K_i or EC_{50} values), it is recommended to consult specific pharmacological studies.

Signaling Pathways of Tachykinin Receptors

Tachykinin receptors are members of the G-protein coupled receptor superfamily and primarily signal through the Gq/11 pathway.[6] Upon ligand binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.



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Caption: Tachykinin receptor signaling pathway.

Experimental Protocols

Phylogenetic Analysis of Tachykinin Peptides

This protocol outlines the steps for conducting a phylogenetic analysis of the tachykinin peptide family.

1. Sequence Retrieval:

- Obtain amino acid sequences of tachykinin peptides from various species from a public database such as NCBI (National Center for Biotechnology Information).
- Ensure that the retrieved sequences are homologous, meaning they share a common ancestor. This can be initially assessed using tools like BLASTp.[\[7\]](#)

2. Multiple Sequence Alignment (MSA):

- Align the collected peptide sequences using a multiple sequence alignment program. For short, divergent peptides like tachykinins, algorithms such as MUSCLE or Clustal Omega are suitable.[\[7\]](#)
- The alignment is crucial as it arranges the sequences to identify regions of similarity and evolutionary relationships.

3. Selection of a Substitution Model:

- Determine the most appropriate amino acid substitution model for the dataset. This model describes the probabilities of one amino acid changing into another over time.[\[8\]](#)
- Programs like ProtTest or ModelFinder can be used to statistically evaluate which model best fits the data.[\[8\]](#) Common models for protein evolution include JTT, WAG, and LG.

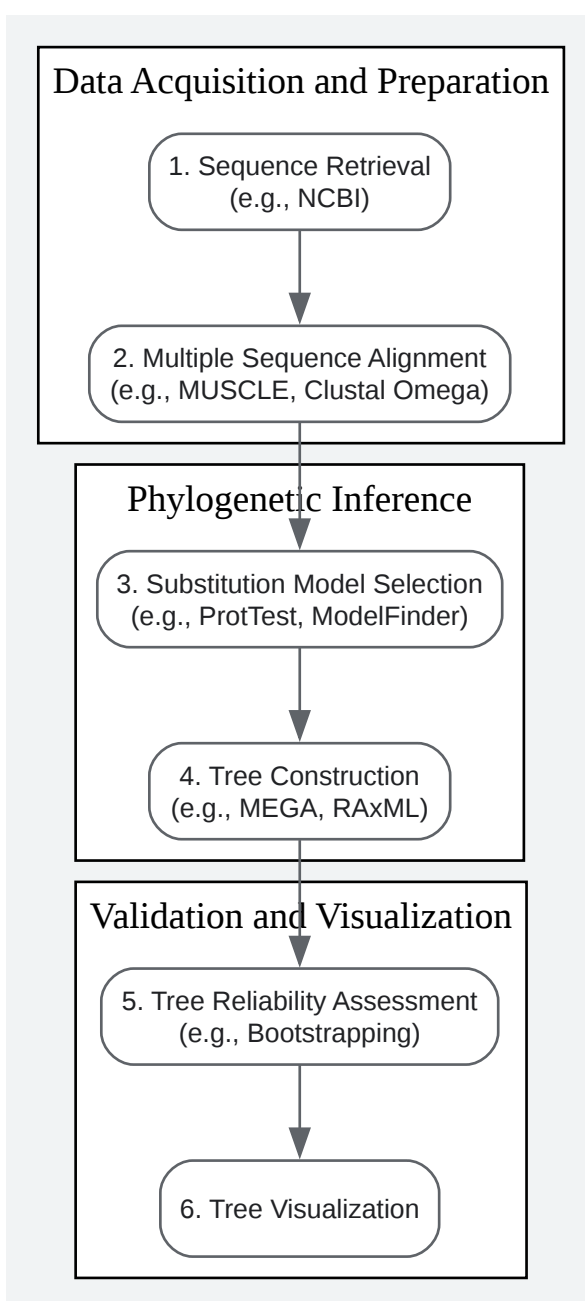
4. Phylogenetic Tree Construction:

- Construct the phylogenetic tree using a method such as Maximum Likelihood (ML) or Bayesian Inference (BI). These methods use the sequence alignment and the selected substitution model to infer the evolutionary history.[\[7\]](#)

- Software packages like MEGA (Molecular Evolutionary Genetics Analysis), RAxML, or MrBayes are commonly used for tree construction.[7]

5. Evaluation of Tree Reliability:

- Assess the statistical support for the branches of the phylogenetic tree. The most common method is bootstrapping, where the alignment is resampled many times to see how often a particular branching pattern is recovered.[7] Bootstrap values are typically shown on the nodes of the tree.



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Caption: Workflow for phylogenetic analysis.

Functional Characterization of Tachykinin Receptors

This protocol describes a common method for functionally characterizing tachykinin receptors in response to peptide agonists.

1. Cell Culture and Transfection:

- Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express tachykinin receptors.
- Transfect the cells with a plasmid vector containing the cDNA for the tachykinin receptor of interest (e.g., NK1, NK2, or NK3).

2. Calcium Mobilization Assay:

- Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Stimulate the cells with varying concentrations of a tachykinin peptide agonist.
- Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

3. Data Analysis:

- Plot the change in fluorescence (proportional to intracellular calcium concentration) against the agonist concentration.
- Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. This value is a measure of the agonist's potency.

Evolutionary Relationships of the Tachykinin Family

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- To cite this document: BenchChem. [phylogenetic analysis of the tachykinin peptide family]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140578#phylogenetic-analysis-of-the-tachykinin-peptide-family]

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